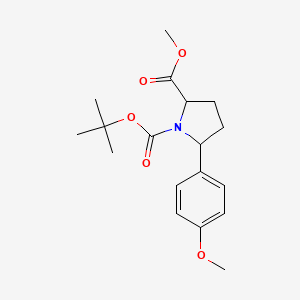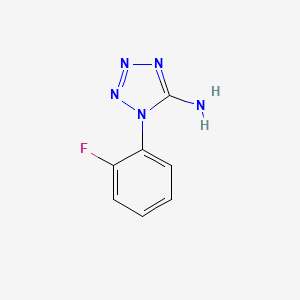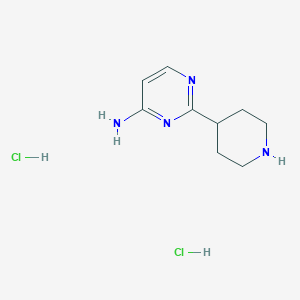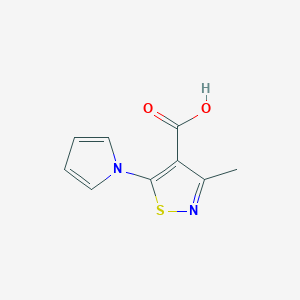
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-(1H-pyrrol-1-yl)-1,2-thiazole-4-carboxylic acid, also known as 3M-5P-1T-4C or MPT, is a thiazole carboxylic acid derivative that has been found to possess a wide range of biological activities. It has been extensively studied for its potential therapeutic uses in the treatment of various diseases, including cancer, inflammation, and neurological disorders. MPT has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, as well as being an effective inhibitor of the enzyme acetylcholinesterase. Furthermore, MPT has been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders.
科学的研究の応用
MPT has been studied extensively for its potential therapeutic uses. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. Furthermore, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, MPT has been found to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders.
作用機序
The exact mechanism of action of MPT is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors involved in the regulation of physiological processes. For example, MPT has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, MPT has been found to modulate the activity of several inflammatory mediators, such as cytokines and chemokines.
Biochemical and Physiological Effects
MPT has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, MPT has been found to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders. Furthermore, MPT has been found to modulate the activity of several inflammatory mediators, such as cytokines and chemokines.
実験室実験の利点と制限
The advantages of using MPT in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, MPT is stable and can be stored for long periods of time without significant degradation. Furthermore, MPT has been found to possess a wide range of biological activities, making it an ideal compound for use in laboratory experiments.
However, there are also some limitations to using MPT in laboratory experiments. For example, MPT is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, the synthesis of MPT can be difficult and time-consuming, and the purity of the product can be difficult to determine.
将来の方向性
1. Further research is needed to fully understand the exact mechanism of action of MPT.
2. Further research is needed to determine the optimal dosage and administration of MPT for therapeutic purposes.
3. Further research is needed to determine the potential side effects of MPT.
4. Further research is needed to determine the potential synergistic effects of MPT when combined with other drugs.
5. Further research is needed to determine the potential of MPT as an adjuvant therapy in the treatment of various diseases.
6. Further research is needed to determine the potential of MPT as an inhibitor of other enzymes and receptors.
7. Further research is needed to determine the potential of MPT as an antioxidant.
8. Further research is needed to determine the potential of MPT as an anti-cancer agent.
9. Further research is needed to determine the potential of MPT as an anti-inflammatory agent.
10. Further research is needed to determine the potential of MPT as a neuroprotective agent.
合成法
MPT can be synthesized by the reaction of 3-methyl-5-pyrrole-1-thiol and 1,2-dicarboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the resulting product is a white solid. The purity of the product can be determined by thin-layer chromatography.
特性
IUPAC Name |
3-methyl-5-pyrrol-1-yl-1,2-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-7(9(12)13)8(14-10-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXHQMMEZQUDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

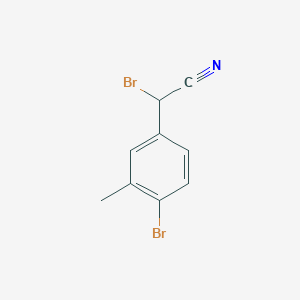
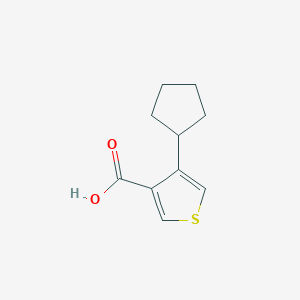
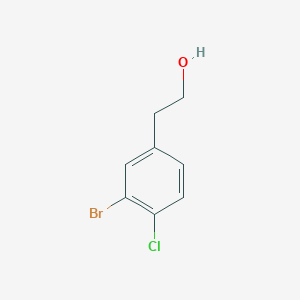
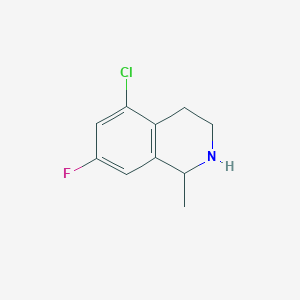

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
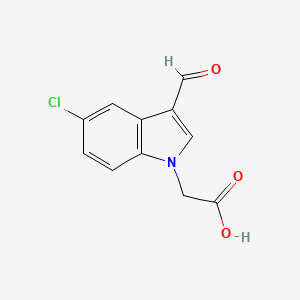
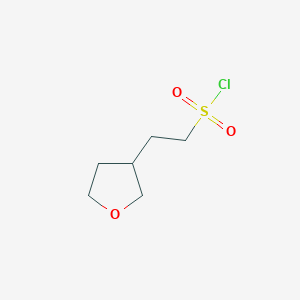
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
